Ethyl abietate
CAS No.: 631-71-0
Cat. No.: VC4134982
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 631-71-0 |
---|---|
Molecular Formula | C22H34O2 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | ethyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |
Standard InChI | InChI=1S/C22H34O2/c1-6-24-20(23)22(5)13-7-12-21(4)18-10-8-16(15(2)3)14-17(18)9-11-19(21)22/h9,14-15,18-19H,6-8,10-13H2,1-5H3/t18-,19+,21+,22+/m0/s1 |
Standard InChI Key | AGUBCDYYAKENKG-YVNJGZBMSA-N |
Isomeric SMILES | CCOC(=O)[C@@]1(CCC[C@]2([C@H]1CC=C3[C@@H]2CCC(=C3)C(C)C)C)C |
SMILES | CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Canonical SMILES | CCOC(=O)C1(CCCC2(C1CC=C3C2CCC(=C3)C(C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Ethyl abietate, systematically named ethyl (1R,4aR,4bR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate, belongs to the abietane diterpenoid family . Its structure features a fused tricyclic framework with an ethyl ester group at the C-1 position, contributing to its hydrophobic nature and stability .
Molecular and Structural Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 350 °C | |
Density | 1.03 g/cm³ | |
Refractive Index | 1.527–1.529 | |
Flash Point | 178°C | |
LogP (Partition Coeff.) | 8.012 (estimated) |
The compound’s rigidity and lipophilicity make it suitable for applications requiring thermal stability and solubility in organic solvents .
Synthesis and Industrial Production
Ethyl abietate is synthesized via acid-catalyzed esterification of abietic acid with ethanol. The reaction proceeds as:
Industrial production involves refluxing abietic acid (sourced from pine resin) with excess ethanol in the presence of sulfuric acid, followed by distillation to isolate the ester . Yield optimization focuses on minimizing side reactions, such as dehydration of abietic acid.
Applications Across Industries
Fragrance and Flavoring
Ethyl abietate’s woody, amber-like aroma makes it a popular ingredient in perfumes and colognes. It enhances base notes in fragrance formulations, contributing to longevity and depth . As a flavoring agent, it is approved by the FDA for use in food products, imparting a subtle resinous flavor to confectioneries and beverages .
Cosmetics
In skincare products, ethyl abietate acts as an emollient and skin-conditioning agent. Its non-greasy texture and film-forming properties improve moisturization and product spreadability .
Pharmaceuticals
Preliminary studies suggest its potential as a drug delivery enhancer. For example, it may improve the bioavailability of hydrophobic active pharmaceutical ingredients (APIs) by solubilizing them in lipid-based formulations .
Industrial Research
The compound serves as a precursor in synthesizing polymer additives, such as plasticizers for PVC, where it enhances flexibility and UV resistance .
Emerging Research and Future Directions
Biological Activity
Abietane diterpenoids, including ethyl abietate derivatives, exhibit antimicrobial and anti-inflammatory properties in vitro. For example, methyl abietate (a structural analog) shows cytotoxicity against HeLa cells (). While ethyl abietate’s bioactivity is less documented, its potential as a lead compound for anticancer agents merits investigation.
Environmental Impact
As a biodegradable ester, ethyl abietate presents an eco-friendly alternative to synthetic plasticizers. Lifecycle assessments are needed to quantify its environmental persistence and breakdown products.
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